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Compound of Interest

Compound Name: Picolinohydrazide

Cat. No.: B126095 Get Quote

The following guide provides a comparative analysis of the structure-activity relationships

(SAR) of picolinohydrazide derivatives, focusing on their potential as antimicrobial and

anticancer agents. This document is intended for researchers, scientists, and professionals in

the field of drug development.

Unveiling the Therapeutic Potential of
Picolinohydrazides
Picolinohydrazide, a derivative of picolinic acid, serves as a versatile scaffold in medicinal

chemistry. Its derivatives have garnered significant attention due to their broad spectrum of

biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The

core structure, consisting of a pyridine ring linked to a hydrazide moiety, allows for diverse

structural modifications. These modifications significantly influence the compound's

physicochemical properties and, consequently, its biological efficacy and target interaction.

The structure-activity relationship (SAR) of these derivatives reveals that the introduction of

different functional groups can enhance their electronic properties, lipophilicity, and receptor-

binding affinities. For instance, the presence of electron-withdrawing groups (EWGs) or

electron-donating groups (EDGs) on the aromatic rings can modulate the compound's activity.
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The biological activity of picolinohydrazide derivatives is profoundly influenced by the nature

and position of substituents. The following tables summarize quantitative data from various

studies, highlighting the impact of these structural modifications.

Anticancer Activity
Picolinamide derivatives, closely related to picolinohydrazides, have been investigated as

potent anticancer agents, particularly as VEGFR-2 inhibitors.

Table 1: Anticancer Activity of Picolinamide Derivatives as VEGFR-2 Inhibitors[1]

Compound ID Modifications IC50 (nM) against VEGFR-2

7h

Picolinamide with a thiourea

linker connected to a 4-

chlorophenyl group.

87

9a

Picolinamide with a urea linker

connected to a 4-

phenoxyphenyl group.

27

9l

Picolinamide with a urea linker

connected to a 3-

trifluoromethyl-4-chlorophenyl

group.

94

Sorafenib Reference Drug 180

The SAR study of these compounds indicated that the urea and thiourea moieties play a crucial

role in their inhibitory activity. Compound 9a, with a urea linker and a 4-phenoxyphenyl group,

demonstrated the most potent inhibition of VEGFR-2, being significantly more active than the

reference drug Sorafenib[1]. Further screening of these potent compounds against various

human cancer cell lines, such as Panc-1 (pancreatic), OVCAR-3 (ovarian), HT29 (colon), and

786-O (renal), showed significant cell death, with compound 7h being particularly effective

across most cell lines[1].
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The antimicrobial potential of picolinohydrazide derivatives is often enhanced by the

introduction of specific substituents. Studies on related hydrazone derivatives provide insights

into the structural requirements for potent antimicrobial action.

Table 2: Antimicrobial Activity of Pyrazole Hydrazone Derivatives[2]

Compound ID Modifications
Minimum Inhibitory
Concentration (MIC,
µg/mL)

E. coli (Gram-negative)

3
Pyrazole hydrazone with a 4-

chlorophenyl group.
0.25

Ciprofloxacin Reference Drug 0.5

S. epidermidis (Gram-positive)

4
Pyrazole hydrazone with a 4-

nitrophenyl group.
0.25

Ciprofloxacin Reference Drug 4

A. niger (Fungus)

2
Pyrazole hydrazone with a 4-

methoxyphenyl group.
1

Clotrimazole Reference Drug 1

The data suggests that the presence of a 4-chlorophenyl group in compound 3 leads to

excellent activity against E. coli, surpassing the standard drug Ciprofloxacin[2]. Similarly, the 4-

nitrophenyl substitution in compound 4 resulted in high potency against S. epidermidis[2]. For

antifungal activity, a 4-methoxyphenyl group as seen in compound 2 was found to be effective

against A. niger[2]. These findings underscore the importance of the nature of the substituent

on the phenyl ring of the hydrazone moiety in determining the antimicrobial spectrum and

potency.
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The collective data from various studies on picolinohydrazide and related derivatives allows

for the formulation of general SAR principles. The biological activity is a function of the interplay

between the picolino core, the hydrazide linker, and the terminal substituent.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
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scientists and researchers to drive progress in science
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